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Compound of Interest

Compound Name: Pentanal, 2-methyl-, (R)-

Cat. No.: B15468558

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the molecular modeling of (R)-2-
methylpentanal, a chiral aldehyde with potential applications in fragrance science and as a
synthetic precursor. Given the limited specific literature on this molecule, this document serves
as a methodological roadmap, detailing the theoretical and computational protocols a
researcher would employ for a thorough in-silico investigation.

(R)-2-methylpentanal is an organic compound with the chemical formula C6H120.[1][2] Its
chirality, stemming from the stereocenter at the second carbon, is a crucial feature that can
dictate its interaction with biological receptors, making stereospecific modeling essential.[3]
Molecular modeling provides a powerful lens to explore its conformational landscape,
electronic properties, and potential bioactivity.

Core Modeling Workflow

A typical molecular modeling investigation for a small, flexible molecule like (R)-2-
methylpentanal follows a multi-step, hierarchical approach. This workflow ensures that the
computational expense is justified by the level of detail required at each stage, from a broad
conformational search to detailed quantum mechanical calculations and dynamic simulations.
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General Molecular Modeling Workflow for (R)-2-methylpentanal

1. Structure Preparation
(2D to 3D Conversion)

:

2. Force Field Assignment
(e.g., MMFF94, GAFF)

3. Conformational Search

(Systematic or Stochastic)

4. Geometry Optimization & Energy Minimization
(AM1, PM7)

Optional Path

5. Quantum Mechanics Refinement
(DFT: B3LYP/6-31G*)

7. Molecular Dynamics Simulation
(Solvation & Trajectory Analysis)

6. Property Calculation
(ESP, HOMO/LUMO, etc.)

8. Data Analysis & Visualization

Click to download full resolution via product page

Caption: General workflow for molecular modeling.

Experimental and Computational Protocols
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This section details the methodologies applicable to the study of (R)-2-methylpentanal.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule that
can be interconverted by rotation about single bonds.[4] For a flexible molecule like (R)-2-
methylpentanal, identifying the low-energy conformers is the first step in understanding its
behavior.

Protocol:

e Initial Structure Generation: A 3D structure of (R)-2-methylpentanal is generated from its
SMILES representation (CCC--INVALID-LINK--C=0).[5]

e Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or GAFF,
is assigned to the structure.

o Conformational Search: A systematic or stochastic search algorithm is employed to explore
the potential energy surface. This involves rotating the single bonds (e.g., C2-C3, C3-C4)
and evaluating the energy of each resulting conformer.

o Energy Minimization: Each identified conformer is subjected to energy minimization to find
the nearest local minimum on the potential energy surface.

o Clustering and Ranking: The resulting conformers are clustered based on root-mean-square
deviation (RMSD) and ranked by their relative energies.

Quantum Mechanical (QM) Calculations

To obtain more accurate energies and electronic properties, the low-energy conformers
identified through molecular mechanics are further refined using quantum mechanical methods.

Protocol:

e Method Selection: Density Functional Theory (DFT) with a functional like B3LYP and a basis
set such as 6-31G(d) is a common and reliable choice for molecules of this size.
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o Geometry Optimization: The geometry of each low-energy conformer is re-optimized at the
selected QM level of theory in a vacuum or with an implicit solvent model.

» Frequency Calculation: Vibrational frequency calculations are performed to confirm that the
optimized structures are true energy minima (i.e., have no imaginary frequencies) and to
compute thermodynamic properties like Gibbs free energy.

o Property Calculation: Key electronic properties are calculated from the QM wave function.
These include the electrostatic potential (ESP) mapped onto the electron density surface,
and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of (R)-2-methylpentanal in a
condensed phase (e.g., in a solvent like water or ethanol) over time.[6][7]

Protocol:

o System Setup: The lowest-energy conformer of (R)-2-methylpentanal is placed in a periodic
box of explicit solvent molecules.

o Equilibration: The system is gradually heated to the target temperature (e.g., 298 K) and the
pressure is adjusted to the target pressure (e.g., 1 atm) while the molecule's position is
restrained. This is followed by an unrestrained equilibration phase to allow the system to
relax.

e Production Run: A production simulation is run for a duration of nanoseconds to
microseconds, during which the trajectory (positions and velocities of all atoms over time) is
saved.

o Trajectory Analysis: The saved trajectory is analyzed to study dynamic properties such as
dihedral angle distributions, radial distribution functions with solvent molecules, and root-
mean-square fluctuations (RMSF).

Data Presentation: Representative Findings
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The following tables present hypothetical, yet plausible, quantitative data that would be

generated from the protocols described above.

Table 1: Conformational Analysis Summary

Relative

Relative Gibbs

E Free Energy Boltzmann Key Dihedral
ner
Conformer ID (k I?y ) (kcal/mol) Population (%) Angle (°)\ (C1-
callmo
(DFT B3LYP/6- at 298 K C2-C3-C4)
(MMFF94)
31G(d))
Conf-1 0.00 0.00 65.3 -175.2
Conf-2 0.85 0.72 221 68.5
Conf-3 1.52 1.35 8.9 -65.1
Conf-4 2.10 1.98 3.7 178.9

Table 2: Calculated Molecular Properties (Lowest Energy Conformer)

Property Value Method

Dipole Moment 2.58 Debye DFT B3LYP/6-31G(d)
HOMO Energy -6.95 eV DFT B3LYP/6-31G(d)
LUMO Energy -0.21 eV DFT B3LYP/6-31G(d)
HOMO-LUMO Gap 6.74 eV DFT B3LYP/6-31G(d)
Molecular Surface Area 135.6 A2 Connolly Surface
LogP (Partition Coefficient) 1.70 XLogP3[5]

Application in QSAR for Fragrance Discovery

For drug and fragrance development, molecular modeling is often a key component of
Quantitative Structure-Activity Relationship (QSAR) studies.[8][9] A QSAR model attempts to
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correlate computed properties of molecules (descriptors) with their experimental activity (e.qg.,
odor intensity or receptor binding affinity).[10][11]

QSAR Workflow for Fragrance Molecules

Data Preparation

Dataset of Molecules
with Known Odor Profiles

'

Molecular Modeling
(Conformational Analysis)

'

Descriptor Calculation
(Topological, 3D, Electronic)

Model Building

Data Splitting
(Training and Test Sets)

Algorithm Selection
(KNN, SVM, etc.)

Model Generation

Validation & Prediction

Internal Validation
(Cross-Validation)

External Validation

(Test Set Prediction)

Prediction for New Molecules
(e.g., (R)-2-methylpentanal)
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Caption: Workflow for a QSAR study.

A QSAR study involving (R)-2-methylpentanal would begin by calculating a wide range of
molecular descriptors. These could include 2D descriptors (e.g., molecular weight, atom
counts) and 3D descriptors derived from the low-energy conformers (e.g., molecular shape
indices, partial charges). These descriptors would then be used to build a statistical model that
could predict the odor profile of novel, un-synthesized molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpentanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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